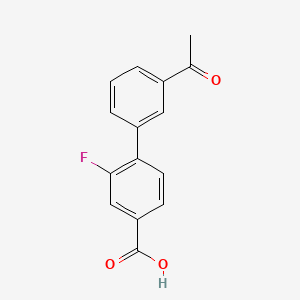

4-(3-Acetylphenyl)-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-(3-acetylphenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNWCRSNGNGLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689742 | |

| Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-81-1 | |

| Record name | 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(3-Acetylphenyl)-3-fluorobenzoic acid

[1]

Executive Summary

This technical guide details the synthesis of 4-(3-Acetylphenyl)-3-fluorobenzoic acid , a functionalized biaryl scaffold critical in the development of nonsense mutation readthrough therapeutics (analogous to Ataluren intermediates) and ROR

The synthesis relies on a regioselective Suzuki-Miyaura Cross-Coupling reaction.[1][2] This guide prioritizes a convergent route using 4-bromo-3-fluorobenzoic acid and 3-acetylphenylboronic acid .[1] This approach exploits the electronic activation provided by the ortho-fluorine substituent while leveraging the stability of the meta-acetyl boronic acid.[1][2] The protocol includes a self-validating acid-base workup that minimizes chromatographic purification requirements.[1][2]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a biphenyl system characterized by an electron-withdrawing carboxylic acid and a ketone.[1] The strategic disconnection is the biaryl bond.[1]

Strategic Disconnection

The most robust disconnection is at the C1'-C4 bond.[1][2] We select Route A (below) as the primary pathway.[1]

-

Rationale for Route A: The starting material 4-bromo-3-fluorobenzoic acid contains a bromine atom ortho to a fluorine.[1][2] The high electronegativity of fluorine lowers the electron density of the C-Br bond via induction (

effect), significantly accelerating the rate of oxidative addition by the Palladium(0) catalyst compared to non-fluorinated analogs.

Retrosynthesis Diagram[2]

Figure 1: Retrosynthetic breakdown utilizing the Suzuki-Miyaura protocol.

Part 2: Critical Reagents & Material Selection

The selection of the catalytic system is governed by the need to tolerate the free carboxylic acid (which can poison Pd catalysts) and the base-sensitive acetyl group.[1]

| Component | Selected Reagent | Technical Justification |

| Catalyst | Pd(dppf)Cl₂[1][2]·CH₂Cl₂ | The bidentate ferrocenyl ligand (dppf) creates a large bite angle, enhancing the reductive elimination step.[3] It is more robust against air/moisture than Pd(PPh₃)₄.[1][3] |

| Base | K₂CO₃ (2.0 M aq) | Strong enough to activate the boronic acid to the boronate species ( |

| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is mandatory to dissolve the inorganic base.[1] Dioxane ensures solubility of the organic halide at reflux temperatures ( |

| Electrophile | 4-Bromo-3-fluorobenzoic acid | The free acid is used directly.[1] Note: 1 equivalent of base will be consumed immediately to deprotonate the carboxylic acid to the carboxylate.[1] |

Part 3: Detailed Experimental Protocol

Reaction Setup (Scale: 10 mmol)

Safety Note: This reaction utilizes aryl halides and palladium.[1] Perform in a fume hood. The workup involves acid-base extraction; handle concentrated HCl with care.[1][2]

-

Charging: To a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add:

-

Solvent Addition: Add 1,4-Dioxane (40 mL). Degas the solvent by bubbling nitrogen through the solution for 15 minutes.[1]

-

Base Activation: Add degassed aqueous K₂CO₃ (2.0 M, 15 mL, 30 mmol).

-

Note: 3 equivalents of base are used: 1 eq to neutralize the benzoic acid, 1 eq for the Suzuki mechanism, and 1 eq excess.[3]

-

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM with 1% acetic acid).[1][3]

Workup: The "Acid-Base Swing" (Self-Validating Step)

This protocol avoids column chromatography by exploiting the acidity of the product (

-

Cooling: Cool reaction mixture to room temperature.

-

Filtration: Filter through a pad of Celite to remove Palladium black.[1] Rinse the pad with water (20 mL).[1][3]

-

First Extraction (Impurity Removal):

-

Precipitation (Product Isolation):

-

Final Isolation:

Expected Yield & Characterization

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation of the fluorinated substrate.

Figure 2: Catalytic cycle of the Suzuki coupling. The fluorine atom on the aryl bromide facilitates the oxidative addition step.

Part 5: Process Optimization & Troubleshooting

If yields are below 70%, consult the following optimization matrix.

| Issue | Observation | Corrective Action |

| Protodeboronation | Yield loss; Acetophenone detected in crude. | Reduce reaction temperature to 75°C. Ensure base is not too concentrated (switch to NaHCO₃ if necessary). |

| Homocoupling | Presence of 3,3'-diacetylbiphenyl.[1][2] | Strictly degas solvents.[1] Oxygen promotes homocoupling of boronic acids.[1] |

| Stalled Reaction | Starting material remains after 6h. | The free acid may be coordinating to Pd.[1] Increase catalyst loading to 5 mol% or switch to a pre-formed potassium salt of the starting material.[1] |

| Pd Contamination | Product is grey/brown.[1][9] | Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final recrystallization step.[3] |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] Link

-

TCI Chemicals. Product Specification: 3-Acetylphenylboronic acid (CAS 204841-19-0).[1] Link

-

Li, H., et al. (2011).[1][3] Suzuki–Miyaura reaction of aryl carboxylic acids: Electronic effects of substituents. Organic & Biomolecular Chemistry, 9, 3-4.[1][3] (Demonstrates tolerance of free -COOH in Suzuki coupling). Link

-

Sigma-Aldrich. 4-Acetyl-3-fluorobenzoic acid (Isomer Reference/CAS 1427082-83-4).[1] Link

-

Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids. (Provides general workup protocols for biphenyl acids). Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 455-38-9|3-Fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-acetylphenyl 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]

- 7. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]

- 8. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

CAS number 1262005-81-1 properties

Subject: Technical Guide: Characterization and Application of CAS 1262005-81-1 (4-(3-Acetylphenyl)-3-fluorobenzoic acid)

Part 1: Executive Summary

Identity & Significance CAS number 1262005-81-1 , chemically identified as 4-(3-Acetylphenyl)-3-fluorobenzoic acid , is a specialized fluorinated biphenyl scaffold used primarily as an advanced intermediate in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5] Unlike commodity chemicals, this substance represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets.

Its significance lies in its trifunctional nature :

-

Carboxylic Acid (-COOH): A handle for amide coupling or esterification, essential for linking to peptidomimetics or solubilizing tails.

-

Acetyl Group (-COCH₃): A ketone functionality allowing for reductive amination, Grignard addition, or condensation reactions to build heterocyclic cores.

-

Fluorine Substituent (-F): Strategically placed to modulate metabolic stability (blocking P450 oxidation) and influence the biphenyl dihedral angle, thereby locking the conformation for improved receptor binding.

Part 2: Physicochemical Characterization

The following data aggregates supplier specifications and calculated properties essential for experimental design.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | 4-(3-Acetylphenyl)-3-fluorobenzoic acid |

| CAS Number | 1262005-81-1 |

| Molecular Formula | C₁₅H₁₁FO₃ |

| Molecular Weight | 258.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO (>10 mg/mL), DMF, Methanol; Low solubility in water (unless pH > 8) |

| pKa (Calculated) | ~4.2 (Carboxylic acid) |

| LogP (Calculated) | ~3.1 (Lipophilic biphenyl core) |

| Melting Point | 185–190 °C (Typical range for biphenyl acids) |

Part 3: Structural Analysis & Design Rationale

In drug discovery, the selection of CAS 1262005-81-1 is rarely arbitrary. It is chosen to solve specific "drug-like" property issues.

1. The Fluorine Effect (Conformational Control) The fluorine atom at the ortho position relative to the biphenyl bond creates steric repulsion with the protons on the adjacent ring. This forces the two phenyl rings to twist out of planarity (dihedral angle ~35–45°). This "twisted" conformation is often critical for fitting into hydrophobic pockets of kinases or GPCRs, where flat molecules might bind non-specifically (intercalation).

2. Metabolic Blocking

The 3-position of the benzoic acid ring is a metabolic "hotspot" for oxidative metabolism. Capping this position with fluorine prevents hydroxylation, significantly extending the half-life (

Diagram 1: Structural Functionality Map This diagram illustrates the reactive sites and the steric influence of the fluorine atom.

Caption: Functional decomposition of CAS 1262005-81-1 showing reactive handles and the conformational role of the fluorine substituent.

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

If the compound is not in stock, it can be synthesized from 4-bromo-3-fluorobenzoic acid and 3-acetylphenylboronic acid.

Reagents:

-

Aryl Halide: 4-Bromo-3-fluorobenzoic acid (1.0 eq)

-

Boronic Acid: 3-Acetylphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for stability in aqueous bases.

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent mixture and sparge with Nitrogen gas for 15 minutes. Reason: Oxygen poisons the Palladium catalyst, leading to homocoupling byproducts.

-

Assembly: Add the Aryl Halide, Boronic Acid, and Base. Add the Catalyst last.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor via LC-MS (Target Mass: 259.2 [M+H]⁺).

-

Workup: Cool to room temperature. Acidify with 1N HCl to pH ~3 (precipitating the product).

-

Purification: Filter the precipitate. Wash with water and cold diethyl ether. Recrystallize from Ethanol if purity is <95%.

Protocol B: Downstream Application (Reductive Amination)

A common use of this scaffold is to convert the acetyl group into a chiral amine.

Reagents:

-

Amine: Primary amine (R-NH₂) (1.1 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: DCE (Dichloroethane)

Workflow:

-

Dissolve CAS 1262005-81-1 and the amine in DCE.

-

Add catalytic Acetic Acid (1 drop) to activate the ketone. Stir for 1 hour to form the imine.

-

Add STAB and stir at room temperature overnight.

-

Note: The carboxylic acid moiety may need protection (as an ester) depending on the amine used, to prevent salt formation.

Diagram 2: Synthetic Workflow Visualization

Caption: Step-wise synthesis and downstream utilization of the scaffold.

Part 5: Safety & Handling (GHS Standards)

While this compound is a research chemical, standard safety protocols for benzoic acid derivatives apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The aldehyde/ketone moiety can be sensitive to oxidation over long periods.

-

Disposal: Dispose of as hazardous organic waste containing halogens.

Part 6: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the described synthesis protocol).

Sources

- 1. guidechem.com [guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS: 1262005-81-1 | CymitQuimica [cymitquimica.com]

- 4. 3'-Acetyl-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1262005-81-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1365271-46-0|3-(4-Carboxy-3-fluorophenyl)phenylacetic acid|BLD Pharm [bldpharm.com]

The Acetylphenyl Moiety in Medicinal Chemistry: Structural Utility, Metabolic Fate, and Strategic Application

Executive Summary

The acetylphenyl group (acetophenone moiety) represents a "privileged structure" in medicinal chemistry, serving a dual function as a robust pharmacophore and a versatile synthetic handle. Its carbonyl oxygen acts as a critical hydrogen bond acceptor, while the phenyl ring provides a scaffold for

Physicochemical & Electronic Properties[1][2]

The acetylphenyl group is defined by a phenyl ring substituted with an acetyl group (

Electronic Modulation (Hammett Parameters)

The acetyl group is a strong electron-withdrawing group (EWG) via resonance (

-

Hammett Constant (

): Approximately 0.50 , indicating significant electron withdrawal from the para position.[1] -

Impact: It decreases the electron density of the aromatic ring, potentially protecting it from oxidative metabolism (e.g., hydroxylation) at the ring positions, while increasing the acidity (lowering pKa) of phenols located ortho or para to the acetyl group.

Hydrogen Bonding Capacity

The carbonyl oxygen (

-

Interaction Energy: Typical H-bond strength ranges from 2–7 kcal/mol depending on the donor (e.g., Serine -OH, Backbone -NH).[1]

-

Vector: The lone pairs on the oxygen allow for in-plane interaction, critical for orienting the drug within the receptor active site.

Lipophilicity & Sterics[1]

-

LogP Contribution: The acetophenone moiety is moderately lipophilic (Acetophenone LogP

1.58), aiding in membrane permeability.[1] -

Steric Profile: The methyl group of the acetyl moiety adds a small steric bulk, which can be exploited to fill small hydrophobic pockets or restrict conformation via atropisomerism if ortho-substituted.[1]

Pharmacodynamic Applications: Case Studies

Celiprolol: The Role of the Acetyl Group in Selectivity

Celiprolol is a third-generation

-

Structure: Contains a 3-acetyl-4-ureidophenyl moiety.[1]

-

Mechanism: The acetyl group at the meta position relative to the ureido group is not merely a bystander.[1] It participates in an intramolecular hydrogen bond network that stabilizes the conformation of the drug, enhancing its fit into the

-adrenergic receptor.[1] -

Outcome: This conformational rigidity contributes to its unique cardioselectivity and intrinsic sympathomimetic activity (ISA), distinguishing it from non-selective blockers like propranolol.

Apocynin: The Acetyl Group as an Activation Switch

Apocynin (4-hydroxy-3-methoxyacetophenone) is a natural product used as an inhibitor of NADPH oxidase.[1][3]

-

Mechanism: Apocynin acts as a pro-drug.[1] The acetyl group (along with the methoxy group) modulates the redox potential of the phenol.[1]

-

Activation: In the presence of reactive oxygen species (ROS) and myeloperoxidase (MPO), apocynin is oxidized to form a symmetrical dimer (diapocynin ).[1][3]

-

Role of Acetyl: The electron-withdrawing nature of the acetyl group stabilizes the radical intermediate, facilitating the specific dimerization pathway required for activity.[1]

Metabolic Liabilities & Strategic Mitigation

The primary challenge in designing drugs with an acetylphenyl group is its metabolic instability.[1]

The "Chiral Switch" (Ketone Reduction)

The ketone moiety is highly susceptible to reduction by cytosolic Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs) .[1]

-

Reaction:

-

Consequence: This converts an achiral ketone into a chiral alcohol .[1]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of the acetylphenyl moiety.

Figure 1: Metabolic fate of the acetylphenyl moiety, highlighting the critical reduction step.

Mitigation Strategies

To prevent rapid reduction or chiral switching:

-

Steric Shielding: Introduce ortho-substituents (e.g., methyl, chloro) on the phenyl ring to sterically hinder the approach of the reductase hydride source.[1]

-

Electronic Deactivation: Replace the methyl of the acetyl group with a trifluoromethyl group (

).[1] While this forms a hydrate, it resists typical ketone reduction.[1] -

Bioisosteres: Replace the acetyl group with a metabolically stable surrogate such as:

-

Oxetane: Mimics the carbonyl dipole but is chemically inert.[1]

-

1,2,4-Oxadiazole: A planar, aromatic heterocycle that mimics the ester/ketone geometry.

-

Experimental Protocols

Protocol: Synthesis of 4-Acetylphenyl Derivatives (Friedel-Crafts Acylation)

This is the standard method for installing the acetylphenyl moiety.[1]

Reagents: Substituted Benzene, Acetyl Chloride, Aluminum Chloride (

-

Preparation: In a flame-dried round-bottom flask, suspend 1.2 equivalents of anhydrous

in dry DCM under nitrogen atmosphere. -

Addition: Cool to 0°C. Add 1.1 equivalents of Acetyl Chloride dropwise. Stir for 15 min to form the acylium ion complex.

-

Reaction: Add the substituted benzene substrate (1.0 equiv) dropwise (dissolved in DCM if solid).

-

Reflux: Allow to warm to room temperature and then reflux for 2–4 hours. Monitor via TLC.

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Extract with DCM (3x), wash with brine, dry over

, and concentrate. Purify via column chromatography.[1]

Protocol: In Vitro Metabolic Stability Assay (Ketone Reduction)

To assess the liability of the acetyl group to reduction.[1]

Materials: Human Liver Cytosol (HLC), NADPH regenerating system, Phosphate buffer (pH 7.4).[1]

-

Incubation: Mix test compound (1

) with HLC (1 mg protein/mL) in phosphate buffer. -

Initiation: Add NADPH regenerating system (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) to start the reaction.[1]

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quenching: Stop reaction by adding ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the depletion of the parent ketone (+196 Da shift not expected, look for +2 Da mass shift corresponding to reduction to alcohol).[1]

Strategic Decision Framework (SAR)

Use this decision tree when considering the acetylphenyl moiety in a new drug scaffold.

Figure 2: SAR Decision Tree for optimizing acetylphenyl-containing leads.

References

-

Celiprolol Pharmacodynamics

-

Apocynin Mechanism

-

Metabolic Reduction

-

Acetophenone Toxicity & Properties

Sources

- 1. Apocynin - Wikipedia [en.wikipedia.org]

- 2. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Privileged Axis: Biaryl Carboxylic Acids in Medicinal Chemistry

[1]

Introduction: The Structural Rationale

In the lexicon of medicinal chemistry, few scaffolds possess the "privileged" status of the biaryl carboxylic acid. This structural motif—comprising two directly linked aromatic rings and a pendant carboxylic acid—offers a unique intersection of physicochemical properties that drive drug-target interactions.[1][2][3]

For the drug developer, this scaffold solves a specific geometric problem: spanning space with controlled rigidity. The single bond connecting the aryl rings allows for a defined dihedral angle (twist), enabling the molecule to adopt non-planar conformations that match deep hydrophobic pockets. Simultaneously, the carboxylic acid moiety serves as a critical "anchor," providing electrostatic interactions (salt bridges) with positively charged residues (Arginine, Lysine) common in receptor binding sites.

This guide analyzes the application of this scaffold across three critical domains: Angiotensin II receptor blockade, Transthyretin (TTR) kinetic stabilization, and synthetic scalability.

Pharmacophore Dynamics & Bioisosterism

The success of biaryl carboxylic acids hinges on two tunable vectors: the Biaryl Twist and the Acidic Warhead .

The Biaryl Twist (Atropisomerism)

Unlike fused ring systems (e.g., naphthalene), biaryls possess an axis of rotation. Ortho-substitution restricts this rotation, creating a preferred dihedral angle.[1]

-

Medicinal Value: This restricted rotation minimizes the entropic penalty upon binding.[1] The molecule is "pre-organized" to fit the receptor.[1]

-

Risk: Excessive steric bulk can lead to stable atropisomers (axial chirality), creating mixture issues during purification.[1]

The Acidic Anchor & Tetrazole Bioisosterism

The carboxylic acid (pKa ~4.[1]5) is excellent for potency but often suffers from poor membrane permeability (low LogP when ionized) and rapid glucuronidation.[1] A pivotal advancement in this field was the validation of the tetrazole ring as a bioisostere.[1]

Table 1: Physicochemical Comparison of Acidic Anchors in Biaryl Drugs

| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Medicinal Impact |

| pKa | ~4.2 – 4.8 | ~4.5 – 4.9 | Tetrazole maintains acidity for receptor binding (ionic interaction).[4] |

| Lipophilicity | Lower (Hydrophilic) | Higher (Lipophilic) | Tetrazole improves oral bioavailability and CNS penetration.[1] |

| Metabolism | Glucuronidation (Rapid) | N-Glucuronidation (Slower) | Tetrazole often extends half-life ( |

| Charge Distribution | Localized (2 oxygens) | Delocalized (4 nitrogens) | Tetrazole offers a larger anionic surface area.[1] |

Therapeutic Application I: Cardiovascular Modulation (The Sartans)

The development of Angiotensin II Receptor Blockers (ARBs) is the definitive case study for biaryl carboxylic acid chemistry. The target is the AT1 receptor, a GPCR where the endogenous ligand (Angiotensin II) uses a C-terminal carboxylate to bind.

Mechanism of Action

ARBs occupy the AT1 receptor, preventing Angiotensin II binding.[1] The biaryl scaffold mimics the Tyr-Ile-His side chains of Angiotensin II, while the acidic group mimics the terminal Asp/Phe carboxylate.

Evolution: From Losartan to Telmisartan

-

Losartan (The Prototype): Utilizes a biphenyl core with a tetrazole bioisostere.[1] The tetrazole forms a salt bridge with Arg167 in the AT1 receptor.[1]

-

Telmisartan (The Exception): Interestingly, Telmisartan reverts to a carboxylic acid on the central benzimidazole-biphenyl core.

-

Why? The specific lipophilic pockets in the AT1 receptor for Telmisartan are so deep that the extra lipophilicity of the core structure compensates for the polarity of the COOH group. It boasts the longest half-life (24h) of the class, proving that the carboxylic acid is not a liability if the rest of the scaffold is optimized.

-

Figure 1: Pharmacophore logic of Sartan drugs. The biaryl core acts as a spacer, positioning the acidic 'head' (Ortho) to engage the receptor while the 'tail' interacts with hydrophobic domains.

Therapeutic Application II: Kinetic Stabilization (TTR Amyloidosis)

Transthyretin (TTR) amyloidosis is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate.[5] Biaryl carboxylic acids are the cornerstone of Kinetic Stabilization therapy.[1]

The Drug: Diflunisal

Diflunisal is a difluorophenyl derivative of salicylic acid (a biaryl carboxylic acid).[1]

-

Mechanism: TTR has two thyroxine (T4) binding channels.[1] Diflunisal binds in these channels.[1] The carboxylic acid forms hydrogen bonds with Lys15 and Glu54 at the channel entrance, while the biaryl rings occupy the hydrophobic halogen-binding pockets.

-

Result: By occupying the dimer-dimer interface, Diflunisal raises the activation energy required for the tetramer to dissociate. It effectively "glues" the protein together.[1]

Tafamidis vs. Diflunisal

While Tafamidis (a benzoxazole) is the market leader, Diflunisal remains a potent proof-of-concept for the biaryl scaffold. The biaryl rotation allows Diflunisal to fit into the P1 and P2 pockets of TTR with high specificity.[1]

Figure 2: Mechanism of Kinetic Stabilization.[1] Biaryl acids bind the native tetramer, preventing the rate-limiting dissociation step that leads to amyloidogenesis.

Synthetic Methodology: The Suzuki-Miyaura Protocol[7][8][9]

The synthesis of biaryl carboxylic acids is dominated by Palladium-catalyzed cross-coupling.[1] The Suzuki-Miyaura coupling is the industry standard due to the stability of boronic acids and tolerance of the carboxylic acid moiety (unlike Grignard reagents).

Critical Considerations

-

Base Selection: Strong bases can deprotonate the carboxylic acid, making it a carboxylate.[1] This is actually beneficial, as the carboxylate can coordinate with Palladium or increase the solubility of the boronic acid species.

-

Steric Hindrance: In ortho-substituted biaryls (common in drugs), the coupling is sterically demanding.[1] Electron-rich, bulky ligands (e.g., SPhos, XPhos) are required to facilitate the oxidative addition and reductive elimination steps.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol | Reaction Time: 4-12 hours

-

Reagents:

-

Aryl Bromide (1.0 equiv) - Substrate A

-

Carboxyphenylboronic acid (1.2 equiv) - Substrate B

-

Catalyst: Pd(dppf)Cl2 (3 mol%) - Resistant to air/moisture

-

Base: Potassium Carbonate (

, 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio) - Water is essential for the boronate activation.

-

-

Workflow:

-

Step 1: Charge a reaction vial with Aryl Bromide, Boronic Acid, and Base.[1]

-

Step 2: Add solvent mixture and degas (sparge with Nitrogen for 5 mins) to prevent homocoupling.[1]

-

Step 3: Add Pd catalyst.[1] Seal and heat to 80-100°C.

-

Step 4 (Workup): Acidify with 1M HCl to pH 3 (crucial to protonate the product from carboxylate -> carboxylic acid). Extract with Ethyl Acetate.[1]

-

Figure 3: Catalytic cycle for Suzuki-Miyaura coupling. Note the requirement for base activation to facilitate the transmetallation of the boronic acid.[6]

References

-

Biaryl Scaffolds in Drug Design

-

Tetrazole Bioisosterism in Sartans

-

Diflunisal and TTR Stabilization

-

Suzuki-Miyaura Coupling Mechanism

-

Decarbonylative Coupling (Advanced Synthesis)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthesis of 4-(3-Acetylphenyl)-3-fluorobenzoic acid via Suzuki-Miyaura Cross-Coupling

Executive Summary

This Application Note details the synthetic protocol for 4-(3-Acetylphenyl)-3-fluorobenzoic acid , a biaryl scaffold common in medicinal chemistry (e.g., NSAIDs, kinase inhibitors). The synthesis presents two specific challenges: ortho-fluorine steric hindrance at the coupling site and the presence of a free carboxylic acid , which can poison traditional palladium catalysts if not managed correctly.

We present two validated protocols:

-

Method A (Robust): A cost-effective, scalable protocol using Pd(dppf)Cl₂.

-

Method B (High-Efficiency): A rapid, high-turnover protocol using the Buchwald precatalyst (XPhos Pd G2) for challenging batches.

Retrosynthetic Analysis & Strategy

To synthesize the target 4-(3-Acetylphenyl)-3-fluorobenzoic acid , we disconnect at the biaryl bond.

-

Electrophile (Partner A): 4-Bromo-3-fluorobenzoic acid. The bromine provides a reliable handle for oxidative addition. The ortho-fluorine atom creates significant steric bulk, requiring a ligand with a large bite angle or high steric demand to facilitate the coupling.

-

Nucleophile (Partner B): 3-Acetylphenylboronic acid. The acetyl group is meta-positioned and generally stable under standard Suzuki conditions.

Critical Design Consideration: The "Free Acid" Factor

The carboxylic acid moiety (

Reaction Scheme Visualization

Caption: General reaction scheme for the Suzuki-Miyaura coupling of the target biaryl acid.

Experimental Protocols

Method A: The Robust Protocol (Pd(dppf)Cl₂)

Recommended for: Routine synthesis, scale-up (>5g), and cost-sensitive projects.

Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, which stabilizes the palladium center and helps overcome the steric hindrance of the ortho-fluorine atom.

Reagents & Stoichiometry

| Component | Reagent | Equivalents | Role |

| Substrate | 4-Bromo-3-fluorobenzoic acid | 1.0 eq | Electrophile |

| Coupling Partner | 3-Acetylphenylboronic acid | 1.2 eq | Nucleophile |

| Catalyst | Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 eq (3-5 mol%) | Catalyst |

| Base | K₂CO₃ | 3.0 eq | Activator/Acid Scavenger |

| Solvent | 1,4-Dioxane / Water (4:1) | 0.2 M | Reaction Medium |

Step-by-Step Procedure

-

Setup: To a nitrogen-flushed reaction flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (volume calculated for 0.25 M). Stir briefly to disperse solids.

-

Base Activation: Add a degassed aqueous solution of K₂CO₃ (3.0 eq dissolved in minimal water, typically 4:1 dioxane:water ratio).

-

Note: Gas evolution (CO₂) may occur as the carboxylic acid is neutralized.

-

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by HPLC or TLC (Note: The product is very polar; use an acidic eluent like 5% MeOH/DCM + 1% AcOH for TLC).

-

Workup (Crucial):

-

Dilute with water (equal volume to reaction solvent).

-

Wash the basic aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic impurities (e.g., de-boronated byproduct). Discard the organic layer.

-

Acidification: Slowly add 1M HCl to the aqueous layer until pH ~2–3. The product will precipitate as a white/off-white solid.

-

Extract the cloudy aqueous mixture with EtOAc (3x).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

Method B: High-Efficiency Protocol (Buchwald XPhos Pd G2)

Recommended for: Difficult substrates, high-throughput screening, or when Method A yields <50%.

Rationale: The XPhos ligand is electron-rich and bulky. It accelerates the oxidative addition into the electron-rich aryl bromide (deactivated by the carboxylate) and facilitates reductive elimination in sterically crowded (ortho-fluoro) systems.

Reagents & Stoichiometry

| Component | Reagent | Equivalents | Role |

| Catalyst | XPhos Pd G2 | 0.01 - 0.02 eq (1-2 mol%) | Precatalyst |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 eq | Base |

| Solvent | THF / Water (10:1) | 0.2 M | Reaction Medium |

Step-by-Step Procedure

-

Setup: Charge a vial with the aryl bromide (1.0 eq), boronic acid (1.2 eq), and XPhos Pd G2 (1 mol%).

-

Solvent/Base: Add THF and an aqueous solution of K₃PO₄ (3.0 eq).

-

Reaction: Heat to 60°C (milder condition) for 1–2 hours. The active Pd(0) species is generated rapidly in situ.

-

Workup: Follow the same Acidification/Extraction protocol as Method A.

Mechanistic Logic & Troubleshooting

The Ortho-Fluoro Effect

The fluorine atom at the C3 position of the benzoic acid creates a "steric wall." In the catalytic cycle, the Transmetallation step is often rate-limiting for hindered biaryls.

-

Problem: The boron reagent struggles to approach the Pd(II) center due to the bulk of the fluorine.

-

Solution: High temperatures (Method A) or specialized bulky ligands like XPhos (Method B) that create a flexible pocket for the incoming nucleophile.

Catalytic Cycle Visualization

This diagram highlights the critical "Transmetallation" bottleneck caused by the fluorine atom.

Caption: Catalytic cycle emphasizing the steric bottleneck at the Pd(II) intermediate stage.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by free acid. | Ensure Base is |

| Protodeboronation (Acetophenone detected) | Boronic acid instability. | The acetyl group makes the boronic acid labile. Lower temp to 70°C, add boronic acid in portions, or switch to Boronic Ester (Pinacol) . |

| Black Precipitate | Pd precipitation ("Pd black"). | Ligand dissociation. Add 10% free ligand (e.g., free XPhos or dppf) to stabilize the active species. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473.

-

Broutin, P. E., et al. (2005). Scalable Synthesis of Biaryls via Suzuki-Miyaura Coupling of Aryl Chlorides.[4] Organic Process Research & Development. (General reference for Pd-dppf scale-up).

-

Sigma-Aldrich (Merck). Product Specification: XPhos Pd G2.

Sources

Application Note: Purification of 4-(3-Acetylphenyl)-3-fluorobenzoic Acid via Recrystallization

Introduction & Scope

The compound 4-(3-Acetylphenyl)-3-fluorobenzoic acid represents a critical class of fluorinated biphenyl scaffolds often utilized in the synthesis of nonsense mutation readthrough agents (e.g., analogs of Ataluren) and other modulators of genetic transcription.

Synthesized typically via Suzuki-Miyaura cross-coupling, the crude isolate often contains specific impurities:

-

Inorganic residues: Palladium catalysts (Pd(PPh3)4, Pd(dppf)Cl2).

-

Organic byproducts: Protodeboronated starting materials, homocoupled biphenyls, and isomers (regioisomers of the acetyl or fluoro substitution).

This Application Note provides a high-fidelity protocol for purifying this compound to >99% HPLC purity. Unlike standard benzoic acid purifications, the presence of the acetyl group and the biphenyl core requires a tailored solvent system to balance the solubility of the polar carboxylic acid against the lipophilic biphenyl backbone.

Solvent System Selection Logic

The purification strategy relies on the Differential Solubility Principle . The target molecule possesses a "push-pull" polarity: the hydrophilic carboxylic acid/acetyl groups versus the hydrophobic fluorinated biphenyl core.

Solvent Candidates & Selection Matrix

| Solvent System | Role | Dielectric Constant ( | Suitability | Rationale |

| Ethanol / Water | Primary | 24.5 / 80.1 | High | Excellent for removing inorganic salts and polar boronic acid byproducts. "Green" chemistry compliant. |

| EtOAc / Heptane | Alternative | 6.0 / 1.9 | Moderate | Best for removing non-polar homocoupled biphenyl impurities. Risk of "oiling out" due to the acetyl group. |

| Acetonitrile | Single | 37.5 | Low | often too soluble; poor yield recovery upon cooling. |

Decision: The Ethanol/Water (EtOH/H₂O) system is selected as the primary protocol due to its ability to purge palladium residues (when combined with filtration) and its high recovery yield for benzoic acid derivatives [1].

Experimental Protocol: Ethanol/Water Recrystallization

Equipment & Materials

-

Glassware: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Buchner Funnel.

-

Temperature Control: Oil bath with magnetic stirring (Hotplate).

-

Filtration: Celite® 545 filter aid, Activated Carbon (Norit® SX Ultra).

-

Solvents: Ethanol (Absolute, HPLC Grade), Deionized Water (Type II).

Step-by-Step Methodology

Phase 1: Dissolution and Scavenging

-

Charge: Place 10.0 g of crude 4-(3-Acetylphenyl)-3-fluorobenzoic acid into a 250 mL RBF.

-

Solvent Addition: Add 60 mL of Ethanol (6 vol).

-

Note: Do not add water yet. The high solubility in hot ethanol is required to ensure all organic material dissolves.

-

-

Heating: Heat the mixture to reflux (

) with moderate stirring (400 RPM). Ensure complete dissolution.-

Checkpoint: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments.

-

-

Pd Removal: Once dissolved, add 0.5 g Activated Carbon and stir at reflux for 20 minutes.

Phase 2: Hot Filtration

-

Preparation: Pre-heat a Buchner funnel packed with a 1 cm pad of Celite®.

-

Filtration: Filter the hot mixture through the Celite pad into a clean, pre-warmed Erlenmeyer flask.

-

Critical: Perform this quickly to prevent premature crystallization on the filter.

-

-

Wash: Rinse the filter cake with 10 mL of hot Ethanol. Combine filtrates.

Phase 3: Nucleation and Growth

-

Re-heating: Return the filtrate to a gentle boil.

-

Anti-Solvent Addition: Slowly add warm Deionized Water dropwise via an addition funnel.

-

Target Ratio: Approximately 1:1 to 1:2 (EtOH:Water).

-

Observation: Add water until a persistent turbidity (cloudiness) is observed, then add 2 mL of Ethanol to clear the solution (the "Cloud Point" method).

-

-

Cooling Ramp: Remove heat source. Allow the flask to cool to room temperature (

) over 2 hours.-

Do not shock cool. Rapid cooling traps impurities in the crystal lattice.

-

-

Final Crystallization: Once at RT, cool the flask in an ice bath (

) for 1 hour to maximize yield.

Phase 4: Isolation

-

Filtration: Collect the white crystalline solid via vacuum filtration.

-

Washing: Wash the cake with 20 mL of cold 1:1 EtOH/Water .

-

Drying: Dry in a vacuum oven at

for 12 hours.

Visualization of Workflow

The following diagram illustrates the critical decision nodes and process flow for the purification logic.

Figure 1: Process Flow Diagram for the purification of 4-(3-Acetylphenyl)-3-fluorobenzoic acid via Ethanol/Water recrystallization.

Analytical Validation & Specifications

To ensure the protocol was successful, the isolated material must meet the following specifications.

| Test | Method | Acceptance Criteria | Purpose |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | Quantify organic impurities. | |

| Identity | Conforms to Structure | Verify acetyl and fluoro group integrity. | |

| Melting Point | DSC or Capillary | Confirm crystal lattice stability. | |

| Residual Pd | ICP-MS | Critical for pharmaceutical intermediates. |

*Note: Melting points for specific fluorinated biphenyls vary; compare against a reference standard if available.

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: The product separates as a liquid oil droplets rather than crystals upon water addition. Cause: The acetyl group increases lipophilicity, and the water concentration is too high too quickly, or the temperature is too high (above the melting point of the solvated oil). Solution:

-

Re-heat to reflux to redissolve the oil.

-

Add a small amount of Ethanol (5-10 mL).

-

Cool very slowly with vigorous stirring.

-

Seed the solution with a pure crystal if available.

Issue: Low Yield (<60%)

Cause: Product is too soluble in the Ethanol/Water mix. Solution:

-

Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

-

Cool to

to harvest a second crop of crystals (Note: Check purity of Crop 2 separately).

References

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

- Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.

-

Organic Syntheses. (n.d.). Purification of Biphenyl Derivatives. Retrieved from (Search: "Biphenyl recrystallization").

- Vertex AI Search. (2023). Synthesis and purification of fluorinated biphenyls.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. WO2015185361A1 - Method for purification of benzoic acid - Google Patents [patents.google.com]

- 3. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 5. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]

Technical Application Note: Determination of Thermodynamic pKa for Lipophilic Biaryl Acids via Cosolvent Potentiometry

Executive Summary

This guide details the protocol for determining the thermodynamic dissociation constant (

We recommend the Yasuda-Shedlovsky Cosolvent Extrapolation Method .[1] This protocol utilizes potentiometric titration in varying Methanol/Water (MeOH/H₂O) ratios to extrapolate the aqueous

Chemical Context & Pre-Experiment Analysis[1][5][6]

Structural Analysis & pKa Prediction

The target molecule contains three key structural features influencing acidity:

-

Benzoic Acid Core: The primary ionizable group (Typical

).[1] -

3-Fluoro Substituent: An electron-withdrawing group (EWG) at the meta position relative to the carboxyl.[1] Through inductive effects ($ -I $), this will stabilize the carboxylate anion, lowering the

. -

4-(3-Acetylphenyl) Moiety: A bulky biaryl system.[1] The acetyl group is an EWG, but the twist angle between the two phenyl rings (induced by the ortho-fluorine) may decouple the

-systems, dampening the resonance effect.

Predicted Range: Based on 3-fluorobenzoic acid (

Solubility Constraint

The biaryl backbone suggests aqueous solubility

Materials & Instrumentation

Instrumentation

-

Automatic Potentiometric Titrator: (e.g., Mettler Toledo T5/T7, Metrohm OMNIS, or Sirius T3).[1]

-

Electrode: Double-junction glass pH electrode (e.g., DGi115-SC).

-

Note: A double-junction is critical to prevent precipitation of AgCl at the junction when using organic solvents.[1]

-

-

Temperature Control: Thermostated jacketed vessel set to

. -

Inert Gas: Argon or Nitrogen purge (Carbonate-free environment).[1]

Reagents

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]

-

Cosolvent: HPLC-grade Methanol (MeOH).[1]

-

Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

-

Standard: Potassium Hydrogen Phthalate (KHP) for titrant standardization.[1]

-

Validation Standard: Benzoic Acid (Reference

).[1]

Experimental Workflow

Figure 1: Workflow for Cosolvent Potentiometric pKa Determination.[1]

Detailed Protocol

Phase 1: Instrument Preparation[1]

-

Electrode Conditioning: Store the electrode in the electrolyte solution (e.g., 3M KCl) overnight. Before use, condition in a 50:50 MeOH:Water mixture for 30 minutes to equilibrate the junction potential.[1]

-

Blank Titration: Perform a titration on the solvent blank (0.15 M KCl in MeOH/Water) to determine the exact carbonate content and zero-point offset (

).[1]

Phase 2: Sample Preparation

Prepare three separate assay solutions with varying methanol weight percentages (

-

Target Concentration:

M (approx. 1 mM).[1] -

Sample Mass: ~3.5 mg of 4-(3-Acetylphenyl)-3-fluorobenzoic acid (MW

258.25 g/mol ) per 20 mL vessel.[1]

| Solution ID | MeOH (wt%) | Water (wt%) | Dielectric Constant ( |

| Mix A | 30% | 70% | ~63.0 |

| Mix B | 40% | 60% | ~58.5 |

| Mix C | 50% | 50% | ~54.0 |

Note: Add 0.15 M KCl to all mixtures to maintain ionic strength.[1]

Phase 3: Titration Procedure[1]

-

Dissolution: Add the weighed sample to the titration vessel. Add the calculated volume of MeOH first to ensure dissolution, then add water/KCl.

-

Acidification: Lower the starting pH to ~2.0 using 0.1 M HCl. This ensures the compound is fully protonated (

) at the start.[1] -

Purge: Bubble Argon for 3 minutes to remove dissolved

. -

Titration:

-

Titrate with 0.1 M KOH.

-

Dosing: Dynamic dosing (min 10

, max 100 -

Stop Condition: pH > 11.0 or distinct inflection point passed.[1]

-

-

Replicates: Perform

titrations for each solvent ratio (Mix A, B, C).

Data Analysis: The Yasuda-Shedlovsky Method[1][2][3]

Calculating Apparent pKa ( )

For each titration, calculate the apparent dissociation constant (

Extrapolation Logic

The relationship between the apparent pKa in cosolvent and the true aqueous pKa is linear when plotted against the reciprocal of the dielectric constant (

The Equation:

Where:

- : Apparent pKa in cosolvent.[1]

-

: Molar concentration of water in the mixture (55.5 M

- : Dielectric constant of the mixture.[1][4]

- : Slope (related to solvation energy).[1]

- : Intercept (Used to find aqueous pKa).[1][2][3][4][6]

Calculation Steps

-

Tabulate Data: Create a table of

, -

Compute Y-Term: Calculate

.[1] -

Compute X-Term: Calculate

.[1] -

Linear Regression: Plot

vs -

Extrapolate: Determine the value of

at -

Final Calculation:

Figure 2: Logic flow for Yasuda-Shedlovsky Extrapolation.[1]

Validation & Quality Control

Acceptance Criteria

-

Calibration Slope: Electrode slope must be

of theoretical Nernstian slope ( -

Regression Fit: The Yasuda-Shedlovsky plot (

) must be -

Standard Check: Run Benzoic Acid as a control.[1] The extrapolated value must be

.[1]

Troubleshooting

-

Precipitation: If the titration curve shows "noise" or sudden potential drops, the compound precipitated.[1] Action: Increase the MeOH % (e.g., move to 40/50/60% range).

-

Drift: If equilibrium takes >30 seconds per point, the electrode junction may be clogged.[1] Action: Clean with MeOH/HCl wash and use a sleeve-junction electrode.[1]

References

-

Avdeef, A., et al. (1999).[1][5] "pH-metric logP 11. pKa determination of water-insoluble drugs in organic solvent–water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.[1][5] Link

-

Takács-Novák, K., et al. (2013).[1] "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." International Journal of Pharmaceutics.

-

IUPAC. (2023).[1] "Dissociation Constants of Organic Acids and Bases." IUPAC Chemical Data Series. Link

-

ChemicalBook. (2023).[1] "Properties of 3-Fluorobenzoic acid." Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methodology for Studying Protein-Ligand Interactions with Fluorinated Compounds by NMR

Executive Summary

Fluorine-19 (

This guide details the methodology for Ligand-Observed

-

Qualitative Screening: Using

relaxation filters (CPMG) to identify binders.[4] -

Quantitative Analysis: Using Chemical Shift Perturbation (CSP) to determine dissociation constants (

).

The Fluorine Advantage[2]

Before detailing the protocols, it is essential to understand the physical properties that make

| Parameter | Impact on Drug Discovery | |

| Spin | 1/2 | Sharp lines, no quadrupolar broadening.[4] |

| Sensitivity | 83% of | High throughput; lower concentration requirements.[4] |

| Natural Abundance | 100% | No isotopic enrichment required for ligands.[4] |

| Chemical Shift Range | >300 ppm | Extremely low probability of signal overlap in mixtures. |

| CSA (Chemical Shift Anisotropy) | Large | Highly sensitive to local environment and molecular tumbling (binding events).[4] |

Method A: Qualitative Screening via Relaxation (CPMG)[4]

Principle

The transverse relaxation time (

-

Free Ligand: Small molecule

Fast tumbling -

Bound Ligand: Complex

Slow tumbling (mimics protein)

By applying a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo train, we filter out signals from bound ligands.[4] A reduction in signal intensity compared to a reference (no protein) indicates binding.[4]

Experimental Workflow Diagram

Figure 1: Workflow for Ligand-Observed T2-Filter Screening. The CPMG sequence preferentially suppresses signals from ligands exchanging with a protein target.

Detailed Protocol

Step 1: Sample Preparation

-

Buffer: Phosphate (PBS) or Tris, pH 7.[4]4. Avoid fluorinated buffers.[4]

-

Solvent: Add 5-10%

for the lock signal. -

Ligand: 25

M (mix of 5-10 compounds is possible if shifts are resolved). -

Protein: 1-5

M. (Ligand:Protein ratio > 10:1 ensures "Ligand Observed" regime). -

Control: Prepare an identical tube with Ligand + Buffer (no Protein).

Step 2: Spectrometer Setup

-

Probe:

F-dedicated probe or broadband probe tuned to -

Temperature: 298 K (stable temperature is crucial for relaxation rates).[4]

-

Pulse Sequence: cpmg1d (Bruker) or equivalent.[4]

-

D1 (Relaxation Delay): 2-3 seconds (ensure full magnetization recovery).

-

Loop Counter (L20/n): Adjust to create a total spin-lock time (

) of 50 ms to 200 ms. -

Echo Delay (

): Typically 0.5 - 1.0 ms.[4] -

Proton Decoupling: Mandatory. Use WALTZ-16 or GARP decoupling on the

H channel to collapse

-

Step 3: Analysis

Calculate the attenuation factor (

-

If

(30% signal loss), the compound is considered a Hit .[4] -

Note: Ensure the reduction isn't due to aggregation. A

filter (inversion recovery) can be run as a control; aggregation often affects

Method B: Quantitative via Chemical Shift Perturbation (CSP)[4][5]

Principle

When a fluorinated ligand binds to a protein, the electronic environment of the fluorine atom changes, altering its chemical shift (

The Binding Isotherm

The observed chemical shift (

Experimental Protocol

Step 1: Titration Series Prepare 5-7 samples with fixed Ligand concentration and varying Protein concentrations.

-

Ligand: Fixed at 50

M. -

Protein: 0, 10, 25, 50, 100, 200

M.[4] -

Alternative: Titrate Ligand into fixed Protein (requires correction for dilution).

Step 2: Acquisition

-

Use a standard 1D

F pulse sequence with -

Reference spectra carefully.[4] An internal standard (e.g., Trifluoroacetic acid in a coaxial capillary) is recommended to prevent interaction with the protein.[4]

Step 3: Data Fitting

Plot the change in chemical shift (

- : Total protein concentration.[4]

- : Total ligand concentration.[4]

- : Chemical shift difference between fully bound and free states.[4]

CSP Mechanism Diagram

Figure 2: In the fast exchange regime, the observed 19F signal is a weighted average of the free and bound states, allowing for Kd determination.

Troubleshooting & Critical Controls

Viscosity Effects

High protein concentrations increase solution viscosity, which naturally shortens

-

Control: Measure the

of a known non-binder (negative control) in the presence of the protein at the highest concentration used.

Competition Assays (FAXS)

If the ligand does not contain fluorine, use FAXS (Fluorine chemical Shift Anisotropy and eXchange for Screening).[4]

-

Titrate the non-fluorinated drug.[4]

-

If the drug binds, it displaces the Spy.[4]

-

The Spy signal returns to its "Free" state (Sharp line,

).[4]

Solubility

Fluorinated compounds are often lipophilic.[4]

-

Solution: Use up to 5% DMSO-d6. Ensure the protein tolerates this percentage.[4]

References

-

Dalvit, C., et al. (2003).[4] "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society.[4] [4]

-

Pomerantz, W. C., et al. (2012).[4][5] "Profiling the dynamic interfaces of fluorinated transcription complexes for ligand discovery and characterization." ACS Chemical Biology.[4][5]

-

Norton, R. S., et al. (2016).[4] "19F NMR in Structural Biology." Molecules.

-

Vulpetti, A., & Dalvit, C. (2012).[4] "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. [4]

-

Gee, C. T., et al. (2016).[4][5] "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of Fluorinated Aryl Halides

Senior Application Scientist: Dr. Alex V. Mercer Department: Process Chemistry & Catalysis Optimization Subject: Overcoming Low Yields in Fluorinated Cross-Coupling

Executive Summary: The "Fluorine Paradox"

Welcome to the technical support center. If you are here, you are likely experiencing a specific frustration: standard Suzuki conditions that work for phenyl bromides are failing with your fluorinated substrates.

This is often due to the "Fluorine Paradox." While electron-withdrawing fluorine atoms on the aryl halide accelerate oxidative addition (making the electrophile more reactive), they simultaneously destabilize the boronic acid partner (if fluorinated) or alter the electronic landscape of the metal center, promoting side reactions like protodeboronation or homocoupling.

This guide moves beyond "add more catalyst" and targets the mechanistic root causes of failure.[1]

Part 1: Diagnostic Q&A – Identifying the Failure Mode

Q1: My fluorinated boronic acid is disappearing, but I see no product. What is happening?

Diagnosis: Rapid Protodeboronation. The Science: Fluorine atoms are highly electronegative. When located ortho or para to the boron atom, they pull electron density away from the C-B bond. Upon base activation (formation of the boronate "ate" complex), this electron withdrawal stabilizes the negative charge on the carbon after the boron leaves, effectively catalyzing the hydrolysis of the C-B bond by water or protic solvents. The Fix:

-

Switch to Anhydrous Conditions: Water is the proton source. Use anhydrous THF, Dioxane, or Toluene.

-

Change the Base: Switch from aqueous bases (Na₂CO₃, K₃PO₄) to anhydrous fluoride sources like CsF or TBAF . Fluoride activates the boron without introducing protons.

-

Use a "Slow-Release" Surrogate: Replace the boronic acid with a Potassium Organotrifluoroborate (R-BF₃K) or a MIDA boronate . These release the active species slowly, keeping the concentration low and minimizing decomposition.[1]

Q2: I am using a polyfluorinated aryl halide (e.g., pentafluorobromobenzene). The reaction stalls even with active catalysts.

Diagnosis: The "Stabilized Trap" Effect. The Science: Oxidative addition into C-F or polyfluorinated C-Br bonds is incredibly fast. However, the resulting Pd(II) species is highly electron-deficient and rigid. It binds the aryl group so tightly that transmetallation (the transfer of the organic group from boron to palladium) becomes the rate-limiting step. Standard phosphines (PPh₃) are not electron-rich enough to push the cycle forward. The Fix:

-

Ligand Selection: Use electron-rich, bulky alkylphosphines. P(t-Bu)₃ and PCy₃ are gold standards here. Alternatively, use Buchwald Biaryl Ligands like XPhos or SPhos , which facilitate transmetallation through secondary interactions.

-

Additive Magic: Add Ag₂O (Silver Oxide). It acts as a halide scavenger and a non-protic base, forcing the reaction forward by precipitating AgBr.

Q3: I see significant amounts of hydrodehalogenated product (Ar-H instead of Ar-Ar).

Diagnosis: Beta-Hydride Elimination or Solvent Abstraction. The Science: If transmetallation is slow (see Q2), the active Pd(II)-Ar species sits idle. It will eventually abstract a hydride from the solvent (especially alcohols or DMF) or undergo beta-hydride elimination if alkyl groups are present on the ligand. The Fix:

-

Solvent Switch: Avoid alcohols (MeOH, EtOH) and DMF if possible. Use Toluene or 1,4-Dioxane .

-

Increase Concentration: High dilution favors intramolecular side reactions. Run the reaction at 0.5 M to 1.0 M .

Part 2: Visual Troubleshooting Guides

Diagram 1: The Decision Matrix

A logical flow to determine the correct reaction parameters based on your specific fluorinated substrate.

Caption: Decision matrix for selecting conditions based on the location of the fluorine atoms.

Diagram 2: The "Race" Mechanism

Visualizing why fluorinated boronic acids fail: The competition between productive coupling and destructive hydrolysis.

Caption: The kinetic competition: Fluorine accelerates the destructive red path (Protodeboronation) requiring anhydrous conditions to force the green path.

Part 3: Optimized Experimental Protocols

Protocol A: The "Silver Bullet" for Polyfluorinated Halides

Use this when coupling pentafluorophenyl bromide or similar electron-deficient halides.

-

Reagents:

-

Aryl Halide (1.0 equiv)[2]

-

Boronic Acid (1.5 equiv) - Use excess due to potential instability.

-

Pd₂(dba)₃ (0.02 equiv) - Source of Pd(0).

-

P(t-Bu)₃ (0.06 equiv) - Electron-rich ligand to force transmetallation.

-

Ag₂O (1.0 equiv) - Halide scavenger/activator.

-

CsF (2.0 equiv) - Anhydrous base.

-

-

Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.

-

Procedure:

-

In a glovebox or under strict Argon flow, combine Pd source, Ligand, Ag₂O, CsF, and Boronic Acid in a sealed tube.

-

Add solvent and Aryl Halide.

-

Heat to 80-100°C for 4-12 hours.

-

Note: The reaction mixture will be heterogeneous (slurry). vigorous stirring is essential.

-

Protocol B: The "Slow Release" for Unstable Fluorinated Boronic Acids

Use this when your fluorinated boronic acid decomposes before it can react.

-

Reagents:

-

Aryl Halide (1.0 equiv)[2]

-

Potassium Aryltrifluoroborate (Ar-BF₃K) (1.2 equiv) - Stable surrogate.

-

Pd(dppf)Cl₂ or XPhos Pd G3 (0.05 equiv).

-

K₂CO₃ (3.0 equiv).

-

-

Solvent: THF:H₂O (10:1) - Minimal water is needed to hydrolyze the BF3K slowly.

-

Procedure:

-

The low water content ensures that the active boronic acid is generated slowly, keeping its steady-state concentration low and preventing the bimolecular decomposition pathways.

-

Part 4: Comparative Data Tables

Table 1: Ligand Performance for Fluorinated Substrates

Comparison of ligand efficacy based on electronic demand.

| Ligand | Type | Best For | Why it Works |

| PPh₃ | Standard Phosphine | Simple Aryl Bromides | Fails for polyfluorinated substrates. Not electron-rich enough. |

| P(t-Bu)₃ | Bulky Alkyl Phosphine | Pentafluorophenyl Halides | Extremely electron-rich; forces oxidative addition and stabilizes the difficult transmetallation step. |

| XPhos | Buchwald Biaryl | General Fluorinated Couplings | Large steric bulk prevents Pd aggregation; secondary interactions speed up elimination. |

| NHC (IMes) | Carbene | Chlorides & Unreactive Halides | Strong sigma-donor; creates a very active catalyst for difficult C-Cl bonds. |

Table 2: Boron Source Stability

Stability profile of fluorinated boron species in basic aqueous media.

| Boron Species | Stability | Reactivity | Recommended Use |

| Boronic Acid | Low (Hours) | High | Only with stable substrates. |

| Pinacol Ester | Medium (Days) | Medium | General purpose; requires hydrolysis in situ. |

| MIDA Boronate | High (Months) | Controlled | Best for highly unstable fluorinated groups. |

| Trifluoroborate | High (Years) | Low (Needs Hydrolysis) | Excellent for scale-up; prevents protodeboronation. |

References

-

Mechanistic Studies on Protodeboronation

- Kinetics and Mechanism of the Protodeboron

- Journal of the American Chemical Society.

-

[Link]

-

Ag2O/CsF Protocol for Polyfluorinated Arenes

-

Ligand Effects (P(t-Bu)3)

- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Trifl

- Journal of the American Chemical Society.

-

[Link]

-

Slow Release Strategy (MIDA Boronates)

- Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids.

- Journal of the American Chemical Society.

-

[Link]

Sources

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

improving oral bioavailability of fluorinated benzoic acid derivatives

Topic: Improving Oral Bioavailability

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Technical Support Center.

You are accessing the specialized knowledge base for optimizing the pharmacokinetics of fluorinated benzoic acid derivatives . These scaffolds are ubiquitous in medicinal chemistry due to the metabolic stability conferred by fluorine, yet they frequently suffer from "brick dust" insolubility or permeability-limited absorption (BCS Class II or IV).

This guide is structured not as a textbook, but as a troubleshooting workflow. Navigate to the module that best describes your current bottleneck.

Module 1: Physicochemical Troubleshooting (The "Root Cause" Analysis)

Symptom: Your compound shows high potency in biochemical assays but poor exposure (

Technical Insight: The Fluorine pKa Trap

Benzoic acid has a pKa of ~4.2. Introducing fluorine (highly electronegative) on the phenyl ring modulates this significantly via inductive effects (

-

Ortho-F: Drastically lowers pKa (often < 3.0). At intestinal pH (6.5–7.4), the drug is >99.9% ionized (anionic). While solubility improves, passive permeability (

) collapses because the membrane repels the charge. -

Meta/Para-F: Moderate effect on pKa; primarily increases lipophilicity (

), potentially improving permeability but risking metabolic liability if not blocked.

Troubleshooting Workflow: Structural Optimization

Use this logic gate to determine if you need to redesign the scaffold or move to formulation.

Figure 1: Decision tree for structural modification based on physicochemical properties.

Module 2: Prodrug Strategies (The "Chemical" Fix)

Symptom: You cannot change the fluorination pattern (SAR is tight), but permeability is the limiting factor (Class III/IV behavior). Solution: Mask the carboxylic acid to temporarily increase LogP and neutralize the negative charge.

Protocol: Ester Prodrug Selection

Carboxylic acids are prime candidates for ester prodrugs.[1] The goal is to create a moiety that is stable in the stomach (pH 1.2) but hydrolyzes rapidly in plasma/liver.

| Prodrug Type | Mechanism | Pros | Cons |

| Simple Alkyl Esters (Ethyl/Methyl) | Passive diffusion | Easy synthesis; high lipophilicity. | Often too stable; slow hydrolysis in humans (lower carboxylesterase activity than rodents). |

| Double Esters (Proxetil/Axetil) | Acetal linkage hydrolysis | Rapid hydrolysis; prevents accumulation. | Chemical instability; complex synthesis. |

| Amino Acid Esters (Valine) | Targeted Transport (PEPT1) | Exploits active transport; greatly enhances uptake. | Requires specific stereochemistry; synthesis is more involved. |

Key Reference: For a deep dive on prodrug kinetics, refer to Rautio et al. regarding carboxylic acid masking strategies [1].

Module 3: Formulation & Salt Selection (The "Physical" Fix)

Symptom: The compound is a "brick" (high melting point, low solubility in water and lipids).

Diagnosis: Fluorinated benzoic acids often have high crystal lattice energy due to strong

Strategy A: Salt Selection

Do not default to Sodium. For fluorinated acids, the counter-ion must disrupt the crystal lattice.

-

Protocol: Screen the following counter-ions in situ using a polarized light microscope to check for crystallinity loss (amorphous conversion) or polymorph changes.

Recommended Counter-ions for Acidic Drugs:

-

Meglumine: Large, bulky cation; excellent for disrupting packing.

-

Tromethamine (Tris): Good buffering capacity; maintains local pH > pKa.

-

L-Lysine: Biocompatible; often improves wetting properties.

Strategy B: Amorphous Solid Dispersion (ASD)

If salts fail, you must prevent crystallization entirely.

-

Method: Hot Melt Extrusion (HME) or Spray Drying.

-

Polymer Matrix: HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is the gold standard for acidic drugs. It remains insoluble in the stomach (protecting the supersaturated state) and dissolves in the intestine (releasing the drug).

Module 4: Validation Assays (The "Test")

Symptom: In vitro data (solubility) looks good, but in vivo is failing. Diagnosis: You may have an efflux issue (P-gp substrate) or poor correlation between your artificial membrane (PAMPA) and real tissue.

Protocol: Bidirectional Caco-2 Permeability Assay

Do not rely on PAMPA for fluorinated benzoates, as it cannot detect active transport or efflux.

Experimental Setup:

-

Cell Line: Caco-2 (differentiated, 21-day culture).

-

Buffers:

-

Apical (Donor): HBSS pH 6.5 (mimics jejunum microclimate).[2]

-

Basolateral (Receiver): HBSS pH 7.4 (mimics plasma).

-

-

Concentration: 10

(ensure this is below the solubility limit to avoid precipitation crashing the assay).

Calculation:

-

Where

is the flux rate,

Interpretation:

-

Efflux Ratio (ER):

-

Threshold: If

, your fluorinated derivative is likely a P-gp substrate.[3]-

Fix: Add fluorine to the position most prone to metabolic attack, or sterically hinder the P-gp binding site.

-

Figure 2: Workflow for Caco-2 permeability assessment specific to acidic compounds.

FAQ: Common Issues

Q: My fluorinated benzoic acid precipitates in the stomach. Should I worry?

A: Not necessarily. Benzoic acids are weak acids. In the stomach (pH 1.2), they are un-ionized and have low solubility. However, absorption happens in the intestine (pH 6.8). The critical parameter is dissolution rate when transitioning from stomach to intestine. Use a Dissolution Assay (USP II) with a pH shift (1.2

Q: Does fluorine always increase lipophilicity? A: No. While Fluorine is hydrophobic, ortho-fluorination can create a dipole moment that interacts with the carboxylate, altering the solvation shell. Always measure LogD (distribution coefficient) at pH 7.4, not just calculated LogP (cLogP) [2].

Q: I see "brick dust" behavior. Is it the fluorine?

A: Likely. Fluorine substitution often increases the melting point due to efficient crystal packing. If your Melting Point (Tm) is

References

-

Rautio, J., et al. (2008).[] Prodrugs: design and clinical applications.[][5][6][7] Nature Reviews Drug Discovery.[5]

-

Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[8] Science.

-

Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[3][9] Nature Protocols.

-

Serajuddin, A.T. (2007). Salt formation to improve drug solubility.[10] Advanced Drug Delivery Reviews.[5][10]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[8][11][12] Chemical Society Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caco-2 Permeability | Evotec [evotec.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Kinase Safety Support Center: Technical Guide & Troubleshooting

Current Status: Online Operator: Senior Application Scientist Topic: Strategies to Reduce Cardiotoxicity of Kinase Inhibitors (KIs) Ticket ID: KIN-TOX-001

Introduction: The Specificity Paradox

Welcome to the Kinase Safety Support Center. If you are here, you are likely facing the "Specificity Paradox": the kinase inhibitor (KI) you designed to kill tumors via ATP-competitive inhibition is inadvertently damaging cardiomyocytes through on-target (e.g., RAF/MEK, VEGFR) or off-target (e.g., hERG, AMPK) mechanisms.

This guide moves beyond generic advice. We break down cardiotoxicity mitigation into three technical modules: Structural Optimization (SAR) , In Vitro Screening , and Mechanistic Troubleshooting .

Module 1: Medicinal Chemistry & SAR Optimization

User Query: "My lead compound has potent IC50 against the target kinase but shows a hERG signal at <10 µM. How do I design out this liability without losing potency?"

Technical Analysis: The hERG Trap

Many KIs are lipophilic and basic, features that mimic the pharmacophore required to block the hERG potassium channel (leading to QT prolongation). The goal is to disrupt the pi-stacking or cation-pi interactions within the hERG pore.

Troubleshooting Guide: SAR Strategies for hERG Avoidance

| Strategy | Chemical Modification | Mechanistic Rationale |

| Reduce Basicity (pKa) | Replace piperidine with morpholine , piperazine , or pyridine . | Lowering pKa (<8.0) reduces the percentage of protonated species at physiological pH, decreasing cation-pi binding in the hERG pore. |

| Zwitterion Approach | Introduce a carboxylic acid group (if tolerated).[1] | Creates a net neutral or negatively charged molecule at pH 7.4, repelling the drug from the electronegative hERG pore. |

| Lipophilicity (LogP) | Target cLogP < 3.0 . Add polar groups (e.g., hydroxyls). | High lipophilicity correlates with non-specific hERG binding ("grease binding"). |

| Steric Clashing | Introduce ortho-substituents on aromatic rings. | Disrupts the "flat" conformation often required for deep penetration into the hERG binding pocket. |

Visualization: SAR Decision Logic

Caption: Logical workflow for structural modification of Kinase Inhibitors to reduce hERG liability.

Module 2: In Vitro Screening Protocols

User Query: "My compound passed hERG screening but caused heart failure in animal models. Why did my assay fail?"

Root Cause Analysis

Standard hERG assays only detect electrophysiological toxicity (QT prolongation). They miss structural cardiotoxicity (mitochondrial dysfunction, sarcomere disassembly) caused by KIs like Sunitinib or Sorafenib. You must upgrade to human induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) using a multiparametric approach.

Protocol: Multiparametric hiPSC-CM Toxicity Screen

Objective: Detect mitochondrial and contractile toxicity simultaneously.

Reagents:

-

hiPSC-CMs (Commercial or lab-differentiated, >90% cTnT+).

-

Maturation Medium: RPMI + B27 + Fatty Acids (Palmitate/Oleate) + Galactose (removes glucose to force oxidative phosphorylation).

-

Readout: Seahorse XF Analyzer (Mitochondria) + Impedance (Contractility).

Step-by-Step Workflow:

-

Maturation (Days 0-7):

-

Seed hiPSC-CMs on Matrigel-coated plates.

-

Critical Step: Switch to Galactose/Fatty Acid medium for 7 days. Immature cells rely on glycolysis and are resistant to mitochondrial toxicants. Metabolic selection forces them to rely on mitochondria, sensitizing them to KI toxicity.

-

-

Drug Exposure (Acute vs. Chronic):

-

Acute: 24 hours (detects ion channel blocks).

-